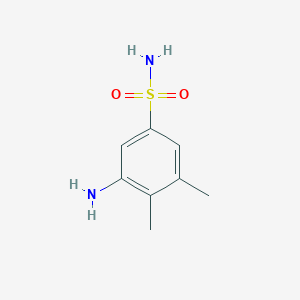

3-Amino-4,5-dimethylbenzenesulfonamide

描述

Overview of Sulfonamide Chemistry and Biological Significance

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to both an amino group (-SO2NH2) and an organic substituent, is the cornerstone of a major class of therapeutic agents. vu.ltresearchgate.netsigmaaldrich.com These synthetic compounds, broadly known as "sulfa drugs," have a rich history and diverse range of biological activities. researchgate.netsigmaaldrich.com Their mechanism of action, particularly as antibacterial agents, involves competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). vu.lt This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. vu.ltcymitquimica.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial proliferation. vu.ltcymitquimica.com

Beyond their well-established antibacterial properties against a wide spectrum of gram-positive and gram-negative bacteria, the sulfonamide moiety is a versatile pharmacophore. sigmaaldrich.comcymitquimica.com Its derivatives have been developed to treat a variety of conditions. vu.ltsigmaaldrich.com The chemical scaffold has been successfully modified to create drugs with diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and anti-carbonic anhydrase activities. cymitquimica.commdpi.com This structural versatility allows sulfonamides to serve as building blocks in the synthesis of pharmaceuticals for treating conditions ranging from glaucoma and epilepsy to diabetes and certain cancers. researchgate.netcymitquimica.com

Historical Context and Evolution of Sulfonamide Research

The era of modern antimicrobial therapy began with the discovery of sulfonamides. The journey started in the early 1930s in the laboratories of Bayer AG, where the German physician and researcher Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties. vu.lt In 1932, his team patented a red dye named Prontosil, and in 1935, they published groundbreaking findings that it could effectively treat streptococcal infections in mice. vu.ltnih.gov It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolizing in the body to its active, colorless component, sulfanilamide (B372717). mdpi.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, marked the first time a synthetic substance could effectively cure systemic bacterial infections. mdpi.comnih.gov

The immediate success of Prontosil and sulfanilamide triggered a massive wave of research and development. vu.lt In the late 1930s and 1940s, thousands of sulfonamide derivatives were synthesized, leading to drugs with improved efficacy and broader spectrums of activity, such as sulfapyridine (B1682706) for pneumonia and sulfacetamide (B1682645) for urinary tract infections. mdpi.comnih.gov During World War II, sulfa drugs were widely used to prevent wound infections, saving countless lives. vu.ltnih.gov However, their extensive use also led to the rapid emergence of bacterial resistance and an increase in adverse reactions. nih.gov With the advent of penicillin in the 1940s, the prominence of sulfonamides as frontline antibiotics began to wane. nih.gov Despite this, research continued, leading to the development of new classes of drugs based on the sulfonamide structure, including thiazide diuretics, sulfonylureas for diabetes, and various carbonic anhydrase inhibitors. vu.ltmdpi.com

Significance of 3-Amino-4,5-dimethylbenzenesulfonamide in Current Medicinal Chemistry Landscape

This compound is a specific aromatic sulfonamide compound that serves as a valuable building block in the field of medicinal chemistry. While it is not typically used as a therapeutic agent itself, its chemical structure provides a useful scaffold for the synthesis of more complex molecules with potential biological activity. mdpi.com It is primarily available as a reagent for laboratory and research use. mdpi.com

The significance of this compound lies in its potential as a starting material for drug discovery and development. The benzenesulfonamide (B165840) core is a well-established pharmacophore, particularly in the design of enzyme inhibitors. sigmaaldrich.com Research on structurally similar molecules, such as 3-amino-4-hydroxybenzenesulfonamide, has shown that this class of compounds can serve as a foundation for developing potent inhibitors of carbonic anhydrases (CAs). sigmaaldrich.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

Derivatives synthesized from related amino-benzenesulfonamide scaffolds are actively studied to understand structure-activity relationships (SAR), which helps in the rational design of more potent and selective drug candidates. sigmaaldrich.com The presence of amino and dimethyl groups on the benzene (B151609) ring of this compound offers specific chemical properties and substitution points for creating diverse libraries of new compounds for biological screening.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101251-33-6 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| Synonyms | Benzenesulfonamide, 3-amino-4,5-dimethyl- |

Structure

3D Structure

属性

IUPAC Name |

3-amino-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMLWCILAYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406961 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-33-6 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,5-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 3 Amino 4,5 Dimethylbenzenesulfonamide

Synthetic Methodologies for 3-Amino-4,5-dimethylbenzenesulfonamide

The synthesis of this compound can be approached through various multi-step reaction pathways, leveraging established organic chemistry principles. The identification of suitable precursors and the optimization of reaction conditions are critical to achieving high yields and purity.

Multi-step Reaction Pathways

The construction of the this compound scaffold likely involves a sequence of aromatic substitution and functional group transformations. A plausible synthetic route would commence with a readily available starting material, such as 1,2-dimethylbenzene, and proceed through nitration, sulfonation, and reduction steps. The order of these reactions is crucial to ensure the correct regiochemistry of the final product.

Precursor Identification and Intermediate Compounds

Key precursors for the synthesis of this compound would include substituted benzene (B151609) derivatives that can be chemically modified to introduce the required amino, dimethyl, and sulfonamide functionalities. For instance, the synthesis could start from 3,4-dimethylaniline, which would then undergo sulfonation and subsequent amination of the sulfonic acid group. Alternatively, a nitrated precursor such as 4,5-dimethyl-2-nitrobenzenesulfonamide could be synthesized and the nitro group subsequently reduced to an amino group. The thermal generation of related amino furanone precursors has been demonstrated from amino acid model systems containing glyoxylic and pyruvic acids, suggesting that a variety of starting materials can be considered in designing synthetic pathways. nih.gov

Potential Precursors and Intermediates:

| Precursor/Intermediate | Role in Synthesis |

| 1,2-Dimethylbenzene | Starting material for introducing the dimethylbenzene core. |

| 3,4-Dimethylaniline | A key intermediate that can be sulfonated. |

| 4,5-Dimethyl-2-nitroaniline | A precursor where the nitro group can be reduced to an amino group after sulfonation. |

| 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride | An intermediate for the introduction of the sulfonamide group. |

| 4,5-Dimethyl-2-nitrobenzenesulfonamide | A direct precursor that requires reduction of the nitro group. |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Factors such as temperature, reaction time, solvent, and catalyst play a significant role in maximizing the yield and minimizing the formation of byproducts. For instance, in the synthesis of a related compound, 3-amino-4-amidoximinofurazan, the optimization of temperatures for nitrosation-rearrangement, neutralization, oximation, and cyclization reactions led to a high yield of 95%. rsc.org Similar systematic optimization would be necessary for the synthesis of this compound. Continuous-flow synthesis has been shown to be a safe and efficient method for producing related amino compounds, offering benefits such as reduced reaction times and enhanced temperature control. rsc.org

General Parameters for Optimization:

| Parameter | Importance | Example from Analogous Syntheses |

| Temperature | Affects reaction rate and selectivity. | Optimal temperatures for different reaction stages in the synthesis of 3-amino-4-amidoximinofurazan were identified as 15 °C, 25 °C, and 115 °C. rsc.org |

| Solvent | Influences solubility of reactants and can affect reaction pathways. | The use of eco-friendly binary solvent systems is being explored to improve the sustainability of peptide synthesis. unifi.it |

| Catalyst | Can significantly increase reaction rates and improve selectivity. | Metal-free conditions have been reported for the efficient synthesis of thioester compounds. researchgate.net |

| Reaction Time | Crucial for ensuring complete conversion without product degradation. | Continuous-flow synthesis of 3-amino-4-amidoximinofurazan reduced the reaction time to one-third of that for batch operation. rsc.org |

Chemical Derivatization and Analog Synthesis

The chemical structure of this compound provides multiple sites for derivatization, allowing for the synthesis of a diverse library of analogs with potentially novel properties. The amino and sulfonamide groups are particularly amenable to chemical modification.

Introduction of Novel Functional Groups

The primary amino group of this compound is a versatile handle for introducing a wide range of functional groups. Derivatization can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases. For example, derivatization of amino compounds with diethyl ethoxymethylenemalonate (DEEMM) is a known method to enhance their analytical detection. nih.gov Similarly, various derivatizing agents are used for amino acids to improve their chromatographic properties and mass spectrometric detection. researchgate.netmdpi.comwaters.com These techniques can be adapted to introduce novel functionalities to this compound, thereby modulating its physicochemical properties.

Examples of Derivatization Reactions:

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

| Acylation | Acyl chlorides or anhydrides | Amide |

| Alkylation | Alkyl halides in the presence of a base | Secondary or tertiary amine |

| Schiff Base Formation | Aldehydes or ketones | Imine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Heterocyclization Reactions for New Derivatives

The amino and sulfonamide groups of this compound can participate in heterocyclization reactions to form new fused or appended heterocyclic rings. Such reactions are valuable for creating structurally complex molecules with diverse biological activities. For instance, the synthesis of 3-amino-1,2,4-triazoles has been achieved through convergent routes involving a key hydrazinecarboximidamide intermediate. nih.gov Similarly, multicomponent reactions are a powerful tool for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The reaction of related amino compounds with various reagents can lead to the formation of thiadiazoles and other heterocyclic systems. nih.gov These strategies can be employed to synthesize novel derivatives of this compound with unique three-dimensional structures.

Synthesis of N-Acylated and Substituted Derivatives

The synthesis of derivatives from this compound primarily involves reactions targeting the primary amino (-NH₂) group. N-acylation is a common and versatile method to introduce a wide variety of functional groups, modifying the compound's physicochemical properties. While specific literature on the N-acylation of this compound is not detailed, several general and robust methods for the N-acylation of aromatic amines and sulfonamides are widely applicable. researchgate.netarkat-usa.orgnih.gov

These methods typically involve the reaction of the amino group with an acylating agent, such as an acid chloride, acid anhydride, or an activated carboxylic acid. The choice of reagents and conditions can be tailored to achieve high yields and purity.

Common N-Acylation Strategies:

Reaction with Acid Chlorides: This is a traditional and effective method where the amine reacts with a sulfonyl chloride or a carboxylic acid chloride. The reaction is often carried out in the presence of a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl byproduct. ekb.egnih.gov

Reaction with N-Acylbenzotriazoles: N-acylbenzotriazoles serve as efficient acyl transfer agents. They react with sulfonamides or amines, often in the presence of a strong base like sodium hydride (NaH), to produce N-acylsulfonamides in high yields. This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle. researchgate.net

Carbodiimide-Mediated Coupling: Carboxylic acids can be coupled directly to the amino group using a dehydrating agent like a carbodiimide, such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI). The reaction efficiency is often enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), which form activated ester intermediates. nih.gov

Microwave-Assisted Synthesis: For a more rapid and efficient process, microwave-assisted synthesis can be employed. For instance, a sulfonic acid can be converted in-situ to its sulfonyl chloride intermediate, which then reacts with an amine under microwave irradiation to yield the corresponding sulfonamide quickly and in high yield. ekb.eg

Table 1: General Methods for N-Acylation of Aromatic Amines/Sulfonamides | Method | Acylating Agent / Reagents | Typical Base/Additive | Conditions | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Acid Chloride Acylation | R-COCl or R-SO₂Cl | Triethylamine, Na₂CO₃, Pyridine | Room Temperature or gentle heating | ekb.egnih.gov | | N-Acylbenzotriazole Method | N-Acylbenzotriazoles (RCOBt) | Sodium Hydride (NaH) | Refluxing THF | researchgate.net | | Carbodiimide Coupling | Carboxylic Acid (R-COOH) | WSCI, DCC | HOBt, HOSu | Room Temperature | nih.gov | | Microwave-Assisted Synthesis | Sulfonic Acid, 2,4,6-trichloro- indexcopernicus.comnih.govacs.org-triazine | Triethylamine (TEA) | Microwave Irradiation (e.g., 80°C) | ekb.eg |

Strategies for Enhanced Analytical Performance through Derivatization

In analytical chemistry, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve the detection and quantification of analytes. For a compound like this compound, which lacks a strong native chromophore or fluorophore, derivatization of the primary amino group can significantly enhance its analytical performance. nih.govnumberanalytics.com

The primary goals of derivatization in this context are:

Introduction of a Detectable Tag: Attaching a moiety that exhibits strong UV-Visible absorbance or fluorescence allows for highly sensitive detection.

Improved Chromatographic Behavior: Modifying the polarity and volatility of the analyte can lead to better peak shape, resolution, and retention times on a given chromatographic column.

Enhanced Stability: Conversion to a more stable derivative can prevent degradation of the analyte during sample preparation and analysis. numberanalytics.com

A widely used strategy for the analysis of primary amines like sulfonamides is pre-column derivatization with a fluorescent tag, followed by HPLC with fluorescence detection (HPLC-FLD). nih.govnih.gov Fluorescamine (B152294) is an excellent example of a derivatizing reagent for this purpose. It reacts rapidly with primary amines at room temperature in aqueous buffered solutions (pH 8-9) to form intensely fluorescent pyrrolinone products. The unreacted fluorescamine is non-fluorescent, simplifying the analytical procedure. nih.gov

The successful implementation of a derivatization strategy requires careful optimization of several reaction parameters to ensure the reaction is complete, reproducible, and free from significant side products. numberanalytics.com

Table 2: Key Parameters for Optimizing Derivatization Reactions for Analytical Performance

| Parameter | Considerations | Rationale | Reference(s) |

|---|---|---|---|

| Reagent Selection | Specificity for the target functional group (primary amine). Stability of the resulting derivative. | To minimize side reactions and ensure the derivative withstands analytical conditions. | numberanalytics.com |

| Reaction pH | The reactivity of both the analyte and the reagent is pH-dependent. | Optimal pH ensures maximum reaction rate and yield. For fluorescamine, a slightly alkaline pH is required. | nih.gov |

| Temperature & Time | Balance between reaction completion and potential degradation of the analyte or derivative. | Higher temperatures can speed up the reaction but may also promote side reactions or decomposition. numberanalytics.com | The optimal time for sulfonamide derivatization with fluorescamine has been reported as 15 minutes. nih.gov |

| Solvent/Matrix | The solvent must dissolve all reactants and not interfere with the reaction or subsequent analysis. | Ensures a homogenous reaction environment and prevents quenching of fluorescence or other detection signals. | numberanalytics.com |

| Reagent Concentration | A molar excess of the derivatizing reagent is typically used. | To drive the reaction to completion according to Le Châtelier's principle. | numberanalytics.com |

Spectroscopic Characterization of Synthesized Compounds

Expected Spectroscopic Data for this compound:

FT-IR: The infrared spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups, typically in the range of 3200-3500 cm⁻¹. Strong, asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group would appear around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands would also be present.

¹H NMR: In the proton NMR spectrum, two singlets would be expected for the two non-equivalent methyl groups on the aromatic ring. The two aromatic protons would appear as distinct singlets. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the six distinct aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, sulfonamide, and methyl groups). Two separate signals would be observed for the two methyl carbons.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming its elemental composition via high-resolution mass spectrometry (HRMS). The fragmentation pattern would provide further structural information.

Characterization of N-Acylated Derivatives:

Upon N-acylation (e.g., N-acetylation), significant changes would be observed in the spectra:

FT-IR: A new, strong absorption band for the amide carbonyl (C=O) stretch would appear around 1650-1690 cm⁻¹. The N-H stretching region would also change, reflecting the presence of the secondary amide N-H bond.

¹H NMR: A new singlet, typically integrating to three protons, would appear for the methyl protons of the acetyl group (e.g., around 2.0-2.2 ppm). The signal for the amide proton (-NH-CO) would appear as a singlet, often at a downfield chemical shift.

¹³C NMR: A new signal corresponding to the amide carbonyl carbon would be observed in the downfield region of the spectrum (typically 165-175 ppm).

Table 3: Predicted Spectroscopic Features for this compound and its N-Acetyl Derivative

| Technique | Functional Group | This compound (Predicted) | N-Acetyl-3-amino-4,5-dimethylbenzenesulfonamide (Predicted) |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (Amine/Amide) | ~3450-3250 (two bands for -NH₂) | ~3300-3200 (one band for -NH-) |

| C=O Stretch (Amide) | N/A | ~1680 | |

| S=O Stretch (Sulfonamide) | ~1350 (asym), ~1170 (sym) | ~1350 (asym), ~1170 (sym) | |

| ¹H NMR (ppm) | Aromatic Protons | 2 singlets | 2 singlets |

| Methyl Protons (-CH₃) | 2 singlets | 2 singlets (aromatic) + 1 singlet (acetyl) | |

| Amine/Amide Protons (-NH) | Broad singlet (-NH₂) | Broad singlet (-NH-) | |

| ¹³C NMR (ppm) | Aromatic Carbons | 6 signals | 6 signals |

| Methyl Carbons (-CH₃) | 2 signals | 3 signals (2 aromatic, 1 acetyl) | |

| Carbonyl Carbon (C=O) | N/A | ~170 |

| MS | Molecular Ion Peak (m/z) | [M]⁺ or [M+H]⁺ corresponding to C₈H₁₂N₂O₂S | [M]⁺ or [M+H]⁺ corresponding to C₁₀H₁₄N₂O₃S |

Molecular Mechanisms of Action and Biological Activity

Enzyme Inhibition Studies of 3-Amino-4,5-dimethylbenzenesulfonamide

As a member of the sulfonamide class of compounds, this compound is anticipated to function as an inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folic acid synthesis pathway in many microorganisms. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.

The primary mechanism of action for sulfonamides involves competitive inhibition. By mimicking PABA, this compound would bind to the active site of the DHPS enzyme. This binding event prevents the normal condensation reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), which is an essential step in the biosynthesis of dihydrofolate. The disruption of this pathway halts the production of folic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Consequently, the inhibition of the folic acid pathway leads to a bacteriostatic effect, arresting the growth and replication of susceptible microorganisms. While this is the established mechanism for the sulfonamide class, specific kinetic data for the inhibition of DHPS by this compound is not detailed in the available literature.

Recent research has identified this compound as a key component of a selective allosteric inhibitor of the human Bloom Syndrome Protein (BLM), a RECQ-family helicase essential for maintaining genomic stability. researchgate.netcardiff.ac.uk The inhibitor, which incorporates the this compound moiety, targets the ATPase-coupled DNA helicase activity of BLM. researchgate.netcardiff.ac.uk

Crystallographic studies have revealed that the inhibitor binds to a previously undiscovered allosteric pocket at an interface between the D1 and D2 subdomains of the helicase core. researchgate.net The this compound group plays a crucial role in this interaction, fitting into a pocket lined by the side chains of specific amino acid residues.

| Amino Acid Residue | Type of Interaction | Role in Binding |

|---|---|---|

| His805 | Van der Waals Contact, Hydrogen Bond Network | Stacks against the compound's ring system and interacts with Asp840. cardiff.ac.uk |

| Thr1018 | Van der Waals Contact | Stacks against the compound's ring system. cardiff.ac.uk |

| Asp806 | Pocket Lining | Forms part of the allosteric binding pocket. cardiff.ac.uk |

| His1014 | Pocket Lining | Forms part of the allosteric binding pocket. cardiff.ac.uk |

| Thr1015 | Pocket Lining | Forms part of the allosteric binding pocket. cardiff.ac.uk |

| His1019 | Pocket Lining | Forms part of the allosteric binding pocket. cardiff.ac.uk |

| Asp840 | Hydrogen Bond | Forms a hydrogen bond with the sulfonamide nitrogen. researchgate.net |

The binding of the inhibitor containing the this compound group induces significant conformational changes in the BLM helicase. The compound acts as an allosteric modulator by trapping a specific DNA-bound translocation intermediate of the enzyme. researchgate.net This action stabilizes the helicase in a conformation where the opening and closing of the interdomain interface, a motion integral to the translocation of single-stranded DNA, is locked. researchgate.net By binding at this allosteric site, the inhibitor effectively prevents the conformational cycling required for the helicase to move along and unwind DNA.

The primary consequence of the allosteric binding and induced conformational changes is the potent inhibition of BLM's helicase activity. The stabilization of the translocation intermediate prevents the enzyme from processively unwinding DNA structures. researchgate.net Studies on a series of analogue compounds, including the one featuring the this compound moiety, demonstrated significant inhibition of the 3' → 5' helicase activity of recombinant human BLM. cardiff.ac.uk The inhibitory concentration (IC50) values for these analogues in DNA unwinding assays ranged from 2.2 to approximately 60 µM. cardiff.ac.uknih.gov This demonstrates a direct and measurable impact on the enzyme's ability to perform its DNA unwinding function, which is critical for DNA repair and genome maintenance.

| Activity | Impact of Inhibitor Binding |

|---|---|

| ATPase Activity | Inhibited as it is coupled to helicase function. researchgate.net |

| DNA Unwinding | Directly inhibited by trapping a translocation intermediate. researchgate.netnih.gov |

| ssDNA Translocation | Blocked due to stabilization of the D1/D2 interdomain interface. researchgate.net |

Based on a review of the available scientific literature, there is no specific information detailing the modulation of receptor signaling pathways by this compound.

Inhibition of Other Target Enzymes (e.g., Urease, Carbonic Anhydrase IX)

While the provided outline suggests investigating the inhibition of urease and carbonic anhydrase IX, extensive searches of scientific literature did not yield specific data on the inhibitory activity of this compound against these enzymes. However, its role as a key structural component in the inhibition of other significant enzymes is well-documented.

Specifically, the this compound group is integral to a compound that selectively inhibits the ATPase-coupled DNA helicase activity of the human Bloom syndrome protein (BLM). researchgate.net This inhibitor functions by trapping a DNA-bound translocation intermediate. researchgate.netnih.gov Crystallographic studies show that the this compound pendant group sits (B43327) in a pocket on the protein, establishing critical interactions with amino acid residues from multiple domains of the helicase core. researchgate.net The central ring system of the sulfonamide group engages in Van der Waals contacts with the side chains of His805 and Thr1018. ed.ac.uk Furthermore, the nitrogen of the sulfonamide group forms a hydrogen bond with the side chain of Asp840. researchgate.neted.ac.uk

The inhibitory potency of the parent compound (designated as Compound 2 in the study) and its analogues against BLM helicase activity has been quantified, as detailed in the table below.

| Compound | IC₅₀ for BLM Helicase Unwinding Activity (µM) |

|---|---|

| Compound 1 | 4.0 |

| Compound 2 | 2.2 - 3.2 |

| Compound 3 | 15 |

| Compound 4 | 4.1 |

| Compound 5 | ~60 |

| Compound 6 | 18 |

Antimicrobial Efficacy and Spectrum of Activity

Based on a comprehensive review of available scientific literature, no studies have been published that specifically detail the antimicrobial efficacy or the spectrum of activity for this compound.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The role of this compound as a component of a BLM helicase inhibitor places it within the context of cancer research. The BLM protein is considered a promising therapeutic target in cancers that exhibit defects in the DNA damage response, a concept known as synthetic lethality. researchgate.netnih.goved.ac.uk The inhibition of BLM's helicase function is therefore a potential strategy for achieving an antiproliferative effect in such cancers. researchgate.net

However, the specific inhibitor molecule containing the this compound moiety has been noted for its poor ability to penetrate the cell membrane of mammalian cells. nih.goved.ac.ukbiorxiv.org This characteristic suggests that while the molecular mechanism is relevant to cancer therapy, the parent compound itself is unlikely to be suitable as a direct therapeutic agent. nih.goved.ac.uk The available research focuses on its enzymatic inhibition, and no specific data on its cytotoxic activity against cancer cell lines have been reported.

Pharmacological and Microbiological Characterization

Pharmacological assessment of the broader inhibitor compound, for which this compound is a key structural feature, has revealed a significant limitation. Studies indicate that the compound exhibits poor permeability across the cell membranes of mammalian cells. nih.goved.ac.ukbiorxiv.org

Regarding its microbiological characterization, there is no information available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Identification of Key Functional Groups and Their Contribution to Biological Activity

The biological activity of sulfonamide-based compounds is intrinsically linked to the presence and arrangement of specific functional groups. The sulfanilamide (B372717) skeleton is widely considered the minimum structural requirement for antibacterial activity. pharmacy180.com For compounds in the aminobenzenesulfonamide class, three primary components are considered essential for their classical mechanism of action, which involves the inhibition of dihydropteroate (B1496061) synthase in bacteria.

The Sulfonamide Group (-SO₂NH₂): This functional group is a cornerstone of the molecule's activity. The sulfur atom must be directly attached to the benzene (B151609) ring. pharmacy180.comslideshare.net Any modification that replaces the –SO₂NH group, such as with a –CONH group, typically results in a reduction of activity. pharmacy180.com In many therapeutic applications, particularly as carbonic anhydrase inhibitors, the sulfonamide group is the primary zinc-binding group, which is essential for its inhibitory effect.

The Aromatic Amino Group (-NH₂): A free aromatic amino group is another critical feature for the antibacterial activity of sulfanilamide-type drugs. slideshare.netekb.eg This group must be in the para position (position 4) relative to the sulfonamide moiety. pharmacy180.comekb.eg Moving the amino group to the ortho or meta position results in compounds that are devoid of antibacterial activity. pharmacy180.com In the case of 3-Amino-4,5-dimethylbenzenesulfonamide, the amino group is in the meta position relative to the sulfonamide, which, based on classical SAR for antibacterial agents, would suggest a lack of activity. However, for other biological targets, this positioning may be favorable.

The Benzene Ring: The aromatic benzene ring serves as the essential scaffold, holding the key functional groups in the correct spatial orientation. slideshare.net Replacing the benzene ring with other ring systems or introducing additional substituents onto it has been shown to decrease or completely abolish antibacterial activity. pharmacy180.comslideshare.net

Impact of Substituents on Potency and Selectivity

Substitutions on the core benzenesulfonamide (B165840) structure can dramatically alter a compound's potency and selectivity for its biological target. These modifications can be categorized by their location on the molecule.

Substitution on the Benzene Ring: For traditional antibacterial sulfonamides, substitutions on the benzene ring are generally known to produce inactive compounds. pharmacy180.com The introduction of the two methyl groups at the 4 and 5 positions on this compound would be predicted to diminish or abolish its antibacterial efficacy based on these established SAR principles. pharmacy180.comekb.eg In studies of other sulfonamide derivatives targeting different enzymes, such as 12-lipoxygenase, the addition of a methyl group to the benzene ring also led to a significant loss of activity. acs.org

Substitution on the N1-Amide Nitrogen: While the subject molecule has an unsubstituted sulfonamide group, it is a major site for modification in drug design. N¹-monosubstituted derivatives of sulfanilamide are often active, and the nature of this substituent greatly influences potency. ekb.eg Introducing electron-rich heterocyclic rings at the N¹ position has historically led to highly potent derivatives. pharmacy180.comekb.eg In contrast, double substitution on the N¹ nitrogen leads to inactive compounds. ekb.eg

Substitution on the N⁴-Amino Nitrogen: The N⁴ amino group can be modified to create prodrugs. These are compounds that are inactive but are converted in vivo to the active form with a free amino group. pharmacy180.com

The effect of various substituents on the benzene ring of a different benzenesulfonamide scaffold against the 12-Lipoxygenase enzyme is summarized below, illustrating the sensitivity of activity to ring substitution.

| Substituent at Benzene Ring | Effect on 12-Lipoxygenase Inhibition | Reference |

|---|---|---|

| 3-Methyl | Drastic loss of activity | acs.org |

| 3-Amino | Drastic loss of activity | acs.org |

| 3-Nitro | Drastic loss of activity | acs.org |

| 4-Bromo | ~2-fold improvement in activity | acs.org |

| 4-Methoxy | Reduced activity | acs.org |

Conformational Analysis and its Influence on Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The benzenesulfonamide core of this compound imposes significant conformational rigidity.

The planarity of the benzene ring is a key feature. nih.gov In more complex derivatives, this rigid plane can act as a "steering" mechanism, orienting flexible side chains ("tail groups") into specific binding pockets within an enzyme's active site. nih.gov The substitution pattern on the benzenesulfonamide ring has been observed to have a direct effect on the positioning of these tail regions. nih.gov

X-ray crystallography studies of various benzenesulfonamide inhibitors bound to carbonic anhydrases (CAs) have provided detailed insights into binding conformations. These studies show that active-site residues, particularly those lining hydrophobic pockets, dictate the positional binding and affinity of inhibitors. nih.gov For a molecule like this compound, the two methyl groups would significantly increase the lipophilicity of one edge of the ring. This could either enhance binding through favorable hydrophobic interactions if the target pocket is nonpolar, or it could cause steric hindrance, preventing an optimal fit. The specific conformation and how it is accommodated by the receptor site are therefore crucial for activity. nih.gov

Comparative Analysis with Similar Sulfonamide Derivatives

To understand the potential activity of this compound, it is useful to compare it with other well-studied sulfonamides.

Comparison with Sulfanilamide: Sulfanilamide (4-aminobenzenesulfonamide) is the parent compound for antibacterial sulfonamides. ekb.eg As discussed, the SAR for this class indicates that the amino group should be in the para position and the benzene ring should remain unsubstituted for optimal activity. pharmacy180.comslideshare.net this compound differs in two critical ways: its amino group is in the meta position, and it has two methyl substituents on the ring. Based on classical SAR, these features would render it significantly less active, or likely inactive, as an antibacterial agent compared to sulfanilamide. pharmacy180.comekb.eg

Comparison with Carbonic Anhydrase Inhibitors (CAIs): Many clinically used sulfonamides are not antibacterials but enzyme inhibitors, particularly of carbonic anhydrases. Examples include acetazolamide and dorzolamide. The SAR for CAIs is different. While the unsubstituted sulfonamide group is still essential for binding to the zinc ion in the active site, substitutions on the aromatic or heterocyclic ring are extensively used to achieve high potency and isoform selectivity. nih.govnih.gov Structural studies show that the affinity of CAIs is dictated by interactions between the inhibitor's unique scaffold and specific amino acid residues in the active site. nih.gov Therefore, while the dimethyl groups might be detrimental for antibacterial action, they could potentially confer selectivity for a specific CA isozyme or another enzyme target by interacting with a corresponding hydrophobic pocket.

The following table compares the structural features of this compound with other representative sulfonamide derivatives.

| Compound | Amino Group Position | Ring System | Ring Substituents | Primary Application |

|---|---|---|---|---|

| Sulfanilamide | 4-(para) | Benzene | None | Antibacterial |

| This compound | 3-(meta) | Benzene | 4,5-dimethyl | (Hypothetical) |

| Acetazolamide | (Amido group) | Thiadiazole | Methyl | Carbonic Anhydrase Inhibitor |

| Celecoxib | None | Pyrazole | Trifluoromethyl, Phenyl | COX-2 Inhibitor |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein.

For sulfonamide derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes. For instance, studies on novel N,N-dimethylbenzenesulfonamide derivatives have utilized molecular docking to assess their binding mode with potential biomolecular targets like carbonic anhydrase IX (CA IX), which is often overexpressed in certain cancer cells. ekb.eg Similarly, docking studies have been performed on sulfonyl-α-L-amino acid derivatives to predict their binding geometry. mdpi.comresearchgate.net

In a hypothetical docking study of 3-Amino-4,5-dimethylbenzenesulfonamide, the molecule would be positioned into the active site of a target protein to determine the most stable binding conformation. The sulfonamide group is a key pharmacophore and is expected to play a central role in the interaction, often coordinating with a metal ion in the active site of metalloenzymes or forming hydrogen bonds with key amino acid residues. The amino group and the dimethyl-substituted benzene (B151609) ring would also contribute to the binding affinity through various interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific orientation and interactions would, of course, be dependent on the topology and chemical nature of the target protein's active site.

A typical output from a molecular docking simulation would provide a binding score, indicating the strength of the interaction, and a visual representation of the binding pose, highlighting the specific interactions between the ligand and the protein.

| Ligand Functional Group | Potential Interacting Residue/Component | Type of Interaction | Estimated Distance (Å) |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion | Coordination | 2.0 - 2.5 |

| Sulfonamide (-SO₂NH₂) | Threonine | Hydrogen Bond | 2.8 - 3.5 |

| Amino (-NH₂) | Aspartic Acid | Hydrogen Bond / Salt Bridge | 2.7 - 3.2 |

| Dimethylphenyl Ring | Leucine, Valine | Hydrophobic Interaction | 3.5 - 4.5 |

Prediction of Binding Affinities and Interactions

Beyond just predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. This is often expressed as the binding free energy (ΔG) or as an inhibition constant (Ki) or dissociation constant (Kd).

For derivatives of 3-amino-4-hydroxy-benzenesulfonamide, binding affinities for various carbonic anhydrase isoenzymes have been experimentally determined and can be correlated with computational predictions. unifi.itfrontiersin.org These studies reveal that small changes in the substituent groups on the benzene ring can significantly impact binding affinity. For this compound, the presence and position of the amino and dimethyl groups would be critical in determining its binding specificity and affinity for different protein targets.

Computational approaches to predict binding affinity range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). These methods calculate the free energy difference between the bound and unbound states of the ligand-protein system.

The interactions contributing to the binding affinity can be broken down into enthalpic and entropic components. Enthalpic contributions arise from the formation of favorable interactions like hydrogen bonds and electrostatic interactions, while entropic contributions are related to changes in the conformational freedom of the ligand and protein and the displacement of water molecules from the binding site.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

|---|---|---|---|

| Benzenesulfonamide (B165840) | -6.5 | ~500 | His94, His96, His119, Thr199, Thr200 |

| 4-Aminobenzenesulfonamide | -7.2 | ~150 | His94, His96, His119, Gln92, Thr199 |

| 4-Methylbenzenesulfonamide | -6.8 | ~300 | His94, His96, His119, Val121, Leu198 |

Dynamic Simulations to Understand Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of ligand-protein complexes over time. Unlike static docking methods, MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the complex, and the role of solvent molecules in the binding process. nih.govindexcopernicus.com

In an MD simulation of a this compound-protein complex, the system would be placed in a simulated aqueous environment, and the motions of all atoms would be calculated over a period of nanoseconds to microseconds. nih.gov This would allow for the observation of conformational changes in the protein's active site, the flexibility of the ligand, and the stability of the key interactions identified in docking studies.

MD simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area). These methods provide a more accurate estimation of binding affinity than docking scores by considering the dynamic nature of the complex and the effects of solvation.

Furthermore, MD simulations can provide insights into the kinetic aspects of ligand binding, such as the rates of association and dissociation, which are crucial for understanding the duration of a drug's effect.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. For sulfonamides, methods like Density Functional Theory (DFT) have been employed to study their molecular structure, vibrational frequencies, and electronic characteristics.

A quantum chemical study of this compound would involve calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive.

The electrostatic potential map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding how the molecule will interact with other molecules, including its biological target. For instance, the electron-rich oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group would be expected to be key sites for electrophilic interactions.

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound, which can then be used to rationalize its behavior in biological systems and to guide the design of new derivatives with improved properties.

| Property | 2-Aminobenzenesulfonamide | 3-Aminobenzenesulfonamide | 4-Aminobenzenesulfonamide |

|---|---|---|---|

| HOMO Energy (eV) | -6.21 | -6.35 | -6.18 |

| LUMO Energy (eV) | -1.23 | -1.19 | -1.25 |

| HOMO-LUMO Gap (eV) | 4.98 | 5.16 | 4.93 |

| Dipole Moment (Debye) | 4.52 | 5.11 | 5.89 |

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications

The therapeutic landscape of sulfonamide derivatives is vast, with established roles as antibacterial, anticancer, and anti-inflammatory agents. For 3-Amino-4,5-dimethylbenzenesulfonamide , future research should initially focus on broad-spectrum screening to identify any significant biological activity. Based on the activities of related compounds, key areas of investigation could include:

Anticancer Activity: Many benzenesulfonamide (B165840) derivatives exhibit anticancer properties, often through the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. mdpi.comresearchgate.net Future studies should assess the inhibitory potential of This compound against various CA isoforms, particularly CA IX and CA XII, which are prominent in hypoxic tumors. nih.gov

Antimicrobial Activity: The foundational therapeutic application of sulfonamides was in combating bacterial infections. While resistance is an issue, novel sulfonamide structures can still yield effective antimicrobial agents. Research into the activity of This compound against a panel of clinically relevant bacteria, including drug-resistant strains, is a logical starting point.

Neurological Disorders: The sulfonamide scaffold is present in drugs used for various neurological conditions. Exploring the potential of This compound to modulate targets within the central nervous system could uncover novel therapeutic avenues for diseases such as epilepsy or Alzheimer's disease.

Development of More Potent and Selective Derivatives

Should initial screenings reveal promising biological activity, the development of more potent and selective derivatives would be a critical next step. The This compound core provides a versatile scaffold for chemical modification. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies would be essential to guide the rational design of new analogs. Key modifications could include:

Substitution on the Amino Group: The primary amino group can be derivatized to amides, Schiff bases, or other functional groups to explore interactions with different biological targets.

Modification of the Sulfonamide Moiety: While the sulfonamide group is often crucial for the primary mechanism of action (e.g., in CA inhibitors), modifications can fine-tune binding affinity and selectivity.

Introduction of Additional Substituents on the Benzene (B151609) Ring: Although the core is defined by the 4,5-dimethyl substitution, further functionalization of the aromatic ring could enhance potency and modulate pharmacokinetic properties.

A systematic approach to synthesizing and screening a library of derivatives would be necessary to identify compounds with improved therapeutic profiles.

Advanced Mechanistic Studies

A significant research gap for This compound is the complete lack of mechanistic data. Should this compound demonstrate significant biological effects, elucidating its mechanism of action will be paramount. Advanced studies could involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the compound.

Enzyme Kinetics and Inhibition Studies: If the compound is found to be an enzyme inhibitor (e.g., of carbonic anhydrase), detailed kinetic studies would be necessary to determine the type of inhibition and the binding affinity.

Cellular and Molecular Biology Assays: Investigating the downstream effects of the compound on cellular signaling pathways, gene expression, and other cellular processes to build a comprehensive understanding of its biological activity.

Computational Modeling and Docking: Using in silico methods to predict the binding mode of This compound and its derivatives to potential protein targets, which can guide further drug design and optimization.

Clinical Translation Potential and Challenges

The path from a promising lead compound to a clinically approved drug is long and fraught with challenges. For This compound and its future derivatives, several factors will be critical in determining their translational potential:

Pharmacokinetic Profile: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. Poor pharmacokinetics is a common reason for the failure of drug candidates.

Toxicity and Safety: Thorough preclinical toxicology studies are required to ensure an acceptable safety profile before any consideration of human trials.

Efficacy in Animal Models: Demonstrating significant therapeutic effects in relevant animal models of disease is a prerequisite for advancing to clinical trials.

Intellectual Property: The novelty of This compound derivatives and their therapeutic uses would need to be protected by patents to justify the substantial investment required for clinical development. google.comgoogle.com

Currently, the lack of any preclinical or clinical data for This compound means that its clinical translation potential is entirely speculative. The primary challenge is the foundational lack of basic research into its biological effects.

常见问题

Q. What synthetic routes are recommended for 3-Amino-4,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves diazo coupling or substitution reactions. For example, diazo intermediates can react with sulfonating agents under controlled pH (5–7) and low temperatures (0–5°C) to minimize side reactions. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity in halogenated derivatives . Yield optimization requires monitoring reaction time (12–24 hours) and solvent polarity (e.g., DMF enhances solubility but may require post-synthesis purification via recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm aromatic proton environments and methyl group positions.

- FT-IR for sulfonamide S=O stretching (1350–1150 cm⁻¹) and NH₂ bending (1650–1580 cm⁻¹).

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Methodological Answer : Conduct solubility tests in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Stability assays should include accelerated degradation studies under UV light and elevated temperatures (40–60°C) to identify degradation products via LC-MS. Note: Aqueous solubility is typically low, requiring co-solvents like ethanol for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic Fukui indices, identifying reactive sites (e.g., amino groups for nucleophilic substitution). Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets like enzymes. PubChem-derived InChI keys and 3D structures (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N) enable precise modeling of steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Dose-response analysis : Validate discrepancies using IC₅₀/EC₅₀ curves across multiple cell lines (e.g., microbial vs. mammalian).

- Structural analogs : Compare substituent effects (e.g., halogen vs. methyl groups) on bioactivity.

- Assay standardization : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables. For example, antimicrobial activity may vary due to differences in bacterial membrane permeability .

Q. How to design experiments studying enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots using purified enzymes (e.g., human ornithine aminotransferase).

- Competitive vs. non-competitive inhibition : Vary substrate concentrations and monitor changes in Vₘₐₓ/Kₘ.

- Structural analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies to identify binding motifs .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- LC-MS/MS with MRM (multiple reaction monitoring) detects sub-ppm impurities (e.g., unreacted precursors or oxidation byproducts).

- Ion chromatography quantifies sulfonic acid residues.

- Limit of detection (LOD) optimization : Use isotope-labeled internal standards to correct matrix effects .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s thermal stability?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition profiles. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Cross-reference with published decomposition temperatures, noting discrepancies in heating rates (e.g., 10°C/min vs. 5°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。